tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate
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Overview
Description
tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a phenethyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxybutylamine and phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxybutyl group.
Reduction: Regeneration of the hydroxybutyl group from the carbonyl compound.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl benzyl (4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate is unique due to the presence of both hydroxybutyl and phenethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)-N-(2-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-17(2,3)21-16(20)18(12-7-8-14-19)13-11-15-9-5-4-6-10-15/h4-6,9-10,19H,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOLTZQWGQOIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCO)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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